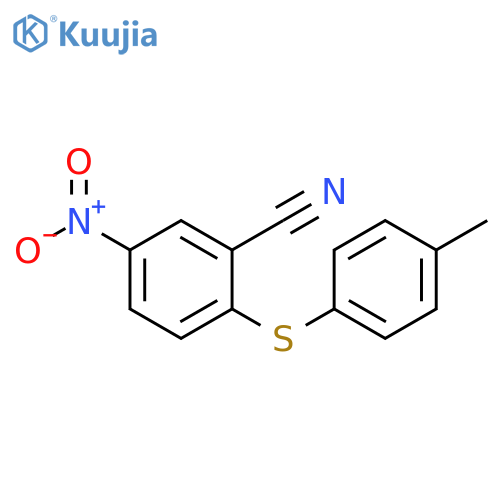

Cas no 849458-07-7 (2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile)

849458-07-7 structure

商品名:2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile

CAS番号:849458-07-7

MF:C14H10N2O2S

メガワット:270.306401729584

MDL:MFCD05365803

CID:4660233

2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile

- Benzonitrile, 2-[(4-methylphenyl)thio]-5-nitro-

- 2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile

-

- MDL: MFCD05365803

- インチ: 1S/C14H10N2O2S/c1-10-2-5-13(6-3-10)19-14-7-4-12(16(17)18)8-11(14)9-15/h2-8H,1H3

- InChIKey: GTXAXMHFNMNONQ-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC([N+]([O-])=O)=CC=C1SC1=CC=C(C)C=C1

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 430.4±45.0 °C at 760 mmHg

- フラッシュポイント: 214.1±28.7 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M695668-100mg |

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile |

849458-07-7 | 100mg |

$ 80.00 | 2022-06-03 | ||

| TRC | M695668-50mg |

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile |

849458-07-7 | 50mg |

$ 65.00 | 2022-06-03 | ||

| TRC | M695668-10mg |

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile |

849458-07-7 | 10mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644887-50mg |

5-Nitro-2-(p-tolylthio)benzonitrile |

849458-07-7 | 98% | 50mg |

¥1301.00 | 2024-07-28 | |

| A2B Chem LLC | AI72758-500mg |

2-[(4-methylphenyl)sulfanyl]-5-nitrobenzonitrile |

849458-07-7 | >95% | 500mg |

$228.00 | 2024-04-19 | |

| abcr | AB303404-1 g |

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile, 95%; . |

849458-07-7 | 95% | 1g |

€187.10 | 2023-04-26 | |

| abcr | AB303404-500 mg |

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile, 95%; . |

849458-07-7 | 95% | 500mg |

€132.00 | 2023-04-26 | |

| abcr | AB303404-5 g |

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile, 95%; . |

849458-07-7 | 95% | 5g |

€478.80 | 2023-04-26 | |

| abcr | AB303404-10 g |

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile, 95%; . |

849458-07-7 | 95% | 10g |

€769.30 | 2023-04-26 | |

| abcr | AB303404-1g |

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile, 95%; . |

849458-07-7 | 95% | 1g |

€187.10 | 2025-02-27 |

2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

849458-07-7 (2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:849458-07-7)2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile

清らかである:99%/99%

はかる:5g/10g

価格 ($):284.0/456.0